molecular formula C7H10N2O2 B13513238 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid

1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13513238
M. Wt: 154.17 g/mol
InChI Key: XBJSECKIAQRFJZ-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of benzoic acid as a catalyst in a multicomponent reaction with vinyl azides, aromatic aldehydes, and aromatic amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of microwave-assisted synthesis and solvent-free conditions has been explored to enhance the yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The methyl groups and carboxylic acid functional group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1,2,5-trimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c1-4-6(7(10)11)8-5(2)9(4)3/h1-3H3,(H,10,11)

InChI Key

XBJSECKIAQRFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)C)C(=O)O

Origin of Product

United States

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